Ethyl 3-(4-(tert-butyl)phenyl)propanoate
Overview
Description
Ethyl 3-(4-(tert-butyl)phenyl)propanoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a 3-(4-(tert-butyl)phenyl)propanoate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Ethyl 3-(4-(tert-butyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-(tert-butyl)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-(tert-butyl)phenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(tert-butyl)phenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(4-(tert-butyl)phenyl)propanoic acid and ethanol. This reaction can be catalyzed by either acids or bases.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(4-(tert-butyl)phenyl)propanoic acid and ethanol.
Reduction: 3-(4-(tert-butyl)phenyl)propanol.
Substitution: Products depend on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 3-(4-(tert-butyl)phenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 3-(4-(tert-butyl)phenyl)propanoate can be compared with other esters such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, this compound is unique due to the presence of the tert-butyl group and the phenylpropanoate moiety, which can influence its reactivity and applications.
List of Similar Compounds
- Ethyl benzoate
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
Properties
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVJKWSXOPITKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444065 | |
Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130872-28-5 | |
Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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